trans-2-Dodecenol

Description

The exact mass of the compound trans-2-Dodecen-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2-Dodecenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Dodecenol including the price, delivery time, and more detailed information at info@benchchem.com.

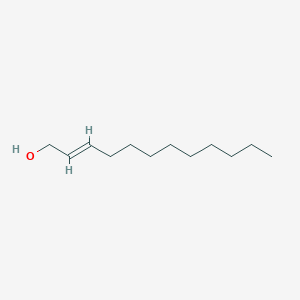

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRYPOCSLBIUHY-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017500 | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69064-37-5 | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecen-1-ol, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Scent: A Technical Guide to the Natural Occurrence of trans-2-Dodecenol and its Analogs in Insect Communication

A Note to the Reader: Initial investigations into the natural occurrence of trans-2-Dodecenol in insect species revealed a significant scarcity of documented instances. To provide a comprehensive and technically valuable resource, this guide pivots to a well-researched and structurally related C12 unsaturated alcohol, (E,E)-8,10-Dodecadien-1-ol , the primary sex pheromone of the codling moth, Cydia pomonella. This compound, commonly known as codlemone, serves as an exemplary case study for researchers, scientists, and drug development professionals interested in the chemical ecology of insect pheromones.

Introduction: The Chemical Language of Insects

Insects employ a sophisticated chemical language, utilizing a diverse array of semiochemicals to navigate their environment, locate resources, and find mates. Among these, long-chain unsaturated alcohols play a pivotal role as highly specific and potent pheromones. This guide delves into the natural occurrence, biosynthesis, and analysis of (E,E)-8,10-Dodecadien-1-ol in the codling moth, Cydia pomonella, a significant agricultural pest. Understanding the intricacies of this pheromone system is crucial for the development of effective and environmentally benign pest management strategies.

Quantitative Analysis of Pheromone Gland Composition in Cydia pomonella

The pheromone gland of the female codling moth produces a blend of compounds, with (E,E)-8,10-Dodecadien-1-ol being the most abundant and biologically active component. The precise composition and quantity of these compounds can vary, but representative data from various studies are summarized below.

| Compound | Chemical Name | Typical Amount per Female Gland (ng) | Relative Percentage of Major Component |

| Codlemone | (E,E)-8,10-Dodecadien-1-ol | 5.5 - 9 [1] | 100% |

| Dodecan-1-ol | Dodecanol | Varies | Decreases from ~59% to ~16% of total blend during calling[1] |

| (E)-9-Dodecen-1-ol | (E)-9-Dodecenol | Found in gland extracts[2] | Component of the pheromone blend[1] |

| Tetradecan-1-ol | Tetradecanol | Found in gland extracts[2] | Component of the pheromone blend[1] |

| Codlemone Acetate | (E,E)-8,10-Dodecadienyl acetate | ~0.001 (1 pg) | ~0.01% |

Note: The release rate of codlemone from a calling female is estimated to be between 5 to 7 ng/hour.[1]

Experimental Protocols

Extraction of Pheromones from Female Cydia pomonella Glands

This protocol outlines the general steps for extracting pheromone components from the glands of female codling moths for subsequent analysis.

Materials:

-

Virgin female Cydia pomonella moths (2-3 days old)

-

Dissecting microscope

-

Fine-tipped forceps

-

Microvials or small glass inserts

-

Hexane (B92381) or n-heptane (high purity, for residue analysis)

-

Micropipette

Procedure:

-

Timing: Dissections should be performed during the female's calling period, typically 1-2 hours into the scotophase (dark period), to ensure maximum pheromone titer.[3]

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland located at the tip of the abdomen using fine-tipped forceps.

-

Extraction: Immediately place the excised glands (typically 5-6 glands are pooled) into a microvial containing a small volume (e.g., 50 µL) of high-purity hexane or n-heptane.[3]

-

Incubation: Allow the glands to extract in the solvent for a minimum of 30 minutes at room temperature.[3] Gentle agitation can facilitate the process.

-

Sample Storage: The resulting extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or stored at low temperatures (e.g., -20°C) in a sealed vial to prevent evaporation and degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for separating, identifying, and quantifying the components of an insect pheromone extract.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890 or similar.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these types of compounds.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for 1-2 minutes, followed by a ramp of 10-15°C/minute to a final temperature of 230-250°C, held for 5-10 minutes.

-

Injector: Splitless injection is typically used for trace analysis. Injector temperature should be around 250°C.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample to those of authentic standards.

Electroantennography (EAG) and Behavioral Assays

Electroantennography can be coupled with GC (GC-EAD) to identify which compounds in the extract elicit a response from the male moth's antennae. Behavioral assays in a wind tunnel are then used to confirm the biological activity of the identified compounds.

Wind Tunnel Bioassay (General Protocol):

-

Wind Tunnel Setup: A laminar flow wind tunnel is used to create a stable plume of the test odor.

-

Odor Source: A synthetic standard of (E,E)-8,10-Dodecadien-1-ol, or the natural extract, is applied to a filter paper or other dispenser placed upwind in the tunnel.

-

Insect Release: Male codling moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the males is observed and recorded. Key behaviors to note include taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the odor source.

-

Data Analysis: The percentage of males exhibiting each behavior in response to the test odor is compared to a solvent control.

Biosynthesis and Signaling of (E,E)-8,10-Dodecadien-1-ol

The biosynthesis of codlemone in Cydia pomonella is a multi-step process involving fatty acid metabolism and a key desaturase enzyme. The final product is then released and detected by specialized receptors in the antennae of male moths, triggering a behavioral response.

Biosynthetic Pathway of Codlemone

The proposed biosynthetic pathway for (E,E)-8,10-Dodecadien-1-ol in Cydia pomonella begins with common fatty acid precursors.[2]

Caption: Proposed biosynthetic pathway of (E,E)-8,10-Dodecadien-1-ol in Cydia pomonella.

A key enzyme in this pathway is a bifunctional Δ9-desaturase, which is responsible for introducing the first double bond into the C12 fatty acid precursor.[4]

Pheromone Perception and Signaling

The perception of codlemone by male moths initiates a signaling cascade that leads to a behavioral response.

Caption: Generalized pheromone perception and signaling pathway in a male moth.

Conclusion

While the natural occurrence of trans-2-Dodecenol in insects remains largely uncharacterized, the study of its analog, (E,E)-8,10-Dodecadien-1-ol, in Cydia pomonella provides a robust framework for understanding insect chemical communication. The detailed knowledge of its biosynthesis, the precise quantitative composition of the pheromone blend, and the established protocols for its analysis offer valuable insights for researchers in chemical ecology and serve as a foundation for the development of innovative pest management solutions. Further research into the pheromone systems of a wider range of insect species will undoubtedly uncover a greater diversity of chemical structures and biosynthetic pathways, contributing to our ever-expanding understanding of the chemical world of insects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-Depth Technical Guide to (E)-2-Dodecen-1-ol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-dodecen-1-ol is an unsaturated fatty alcohol with a range of potential applications in various scientific and industrial fields, including as a flavoring agent and an intermediate in chemical synthesis.[1][2] Its specific stereochemistry and the presence of both a hydroxyl group and a carbon-carbon double bond make it a molecule of interest for further investigation and utilization. This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-2-dodecen-1-ol, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience.

Physical and Chemical Properties

(E)-2-dodecen-1-ol is a colorless to yellowish liquid with a characteristic fatty and waxy odor.[1][3] A summary of its key quantitative physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of (E)-2-Dodecen-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [2][4] |

| Molecular Weight | 184.32 g/mol | [1][4] |

| CAS Number | 69064-37-5 | [4] |

| Appearance | Colorless to yellowish liquid | [3] |

| Odor | Fatty, waxy | [1] |

| Boiling Point | 261 °C (estimated) | [5] |

| Flash Point | 126.86 °C (estimated) | [5] |

| Vapor Pressure | 0.0002 hPa @ 20°C (estimated) | [5] |

| XLogP3-AA | 4.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 9 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

Experimental Protocols

I. Stereoselective Synthesis of (E)-2-Dodecen-1-ol via Reduction of (E)-2-Dodecenal

A reliable method for the synthesis of (E)-2-dodecen-1-ol is the stereoselective reduction of the corresponding α,β-unsaturated aldehyde, (E)-2-dodecenal, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[6][7][8][9] This method preserves the (E)-configuration of the double bond.

Materials:

-

(E)-2-Dodecenal

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-2-dodecenal in methanol at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride to the solution in small portions while maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-2-dodecen-1-ol.

II. Purification by Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica (B1680970) gel.[10][11][12][13]

Materials:

-

Crude (E)-2-dodecen-1-ol

-

Silica gel (230-400 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Chromatography column

-

Compressed air or nitrogen source

-

Fraction collector or test tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude (E)-2-dodecen-1-ol in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified (E)-2-dodecen-1-ol.

III. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized (E)-2-dodecen-1-ol can be confirmed by GC-MS analysis.[14][15][16]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms or equivalent)

GC-MS Conditions (Representative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp to 280 °C at 10 °C/min

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent such as hexane or dichloromethane.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

-

The retention time of the peak corresponding to (E)-2-dodecen-1-ol can be used for identification by comparison with a standard.

-

The mass spectrum should be compared with a library spectrum (e.g., NIST) to confirm the identity of the compound. The mass spectrum will show a characteristic fragmentation pattern for this molecule.

Biological Activity and Potential Applications

While specific signaling pathways involving (E)-2-dodecen-1-ol are not well-documented, unsaturated aliphatic alcohols, in general, are known to interact with cell membranes and can exhibit various biological activities.[17][18][19][20][21] Their effects are often related to their carbon chain length and the presence and position of double bonds. Some unsaturated alcohols serve as semiochemicals in nature.[17] The toxic effects of some aliphatic alcohols have been linked to their ability to disrupt cell membranes.[18][20]

In the context of drug development, long-chain alcohols can be used as intermediates for the synthesis of more complex molecules with potential therapeutic properties. Their lipophilicity can be a key factor in modulating the pharmacokinetic properties of a drug candidate.

Mandatory Visualizations

Caption: Synthesis and purification workflow for (E)-2-dodecen-1-ol.

Conclusion

This technical guide provides essential information on the physical and chemical properties of (E)-2-dodecen-1-ol, along with practical experimental protocols for its synthesis, purification, and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating further exploration and application of this versatile unsaturated fatty alcohol.

References

- 1. (E)-2-dodecen-1-ol [thegoodscentscompany.com]

- 2. 2-Dodecen-1-ol | C12H24O | CID 90733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem-tools.com [chem-tools.com]

- 4. trans-2-Dodecen-1-ol | C12H24O | CID 5352845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. youtube.com [youtube.com]

- 12. Purification [chem.rochester.edu]

- 13. columbia.edu [columbia.edu]

- 14. lipidmaps.org [lipidmaps.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mmsl.cz [mmsl.cz]

- 18. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Biosynthetic Pathway of trans-2-Dodecenol in Lepidoptera: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of insect chemical communication is exemplified by the biosynthesis of sex pheromones in Lepidoptera. These species-specific chemical signals, crucial for mating, are synthesized through modifications of general fatty acid metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of trans-2-dodecenol, a C12 unsaturated alcohol pheromone component found in various moth species. The pathway commences with de novo fatty acid synthesis, followed by controlled chain-shortening via β-oxidation, and culminates in the reduction of a key intermediate to the final alcohol product. A central aspect of this pathway is the formation of the trans-2 double bond, which is hypothesized to arise from an intermediate of the β-oxidation spiral, rather than a conventional desaturase. This document details the enzymatic players, presents available quantitative data, and provides comprehensive experimental protocols for the functional characterization of this vital biosynthetic route. The logical flow and key transformations of the pathway are illustrated through detailed diagrams.

Introduction

Lepidopteran sex pheromones are predominantly Type I pheromones, which are straight-chain C10-C18 fatty acid derivatives with one or more double bonds and a terminal functional group, such as an alcohol, aldehyde, or acetate (B1210297) ester.[1][2] The biosynthesis of these compounds is a testament to the evolutionary adaptation of common metabolic pathways to produce highly specific signaling molecules.[3] trans-2-Dodecenol, a twelve-carbon alcohol with a double bond in the trans configuration at the second carbon, is a component of the pheromone blend of several moth species. Understanding its biosynthesis is crucial for developing targeted pest management strategies and for the biotechnological production of pheromones.[4]

This guide delineates the proposed biosynthetic pathway of trans-2-dodecenol, focusing on the key enzymatic steps and the evidence supporting the proposed mechanism.

Proposed Biosynthetic Pathway of trans-2-Dodecenol

The biosynthesis of trans-2-dodecenol is proposed to occur in the pheromone glands of female moths and involves a multi-step enzymatic cascade. The pathway can be conceptually divided into three main stages:

-

Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of a saturated C16 or C18 fatty acyl-CoA, typically palmitoyl-CoA or stearoyl-CoA, from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[5][6]

-

Chain-Shortening via β-Oxidation: The saturated fatty acyl-CoA undergoes a controlled number of β-oxidation cycles to shorten the carbon chain to the required C12 length. A key feature of this process is the generation of a trans-2-dodecenoÿl-CoA intermediate.

-

Reductive Modification: The final step involves the reduction of the trans-2-dodecenoÿl-CoA intermediate to trans-2-dodecenol by a fatty acyl-CoA reductase (FAR).[7]

The following diagram illustrates the proposed biosynthetic pathway:

Key Enzymes and Their Roles

The biosynthesis of trans-2-dodecenol is orchestrated by a series of specialized enzymes.

Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)

The initial steps of the pathway are catalyzed by ACC and FAS, which are responsible for the synthesis of saturated fatty acid precursors.[5] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid synthesis. FAS then iteratively condenses malonyl-CoA with a growing acyl chain to produce longer-chain saturated fatty acids, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18).

Enzymes of the β-Oxidation Pathway

The chain-shortening of the saturated fatty acyl-CoA precursor to a C12 chain is accomplished through a modified β-oxidation pathway.

-

Acyl-CoA Oxidase (POX): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[8] It catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA intermediate and hydrogen peroxide.[8] In the context of trans-2-dodecenol biosynthesis, an acyl-CoA oxidase with specificity for dodecanoyl-CoA would generate trans-2-dodecenoÿl-CoA.

-

Enoyl-CoA Hydratase and Isomerase: In the complete β-oxidation cycle, enoyl-CoA hydratase would hydrate (B1144303) the trans-2 double bond.[9] Enoyl-CoA isomerase is required for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons, converting 3-enoyl-CoA to the 2-trans-enoyl-CoA substrate for the hydratase.[10][11] It is hypothesized that in pheromone biosynthesis, the trans-2-enoyl-CoA intermediate is shuttled to the final reductive step before it can be further processed by the hydratase.

Fatty Acyl-CoA Reductase (FAR)

The final step in the biosynthesis of trans-2-dodecenol is the reduction of trans-2-dodecenoÿl-CoA to the corresponding alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR), an NADPH-dependent enzyme.[7] The substrate specificity of the FAR is a critical determinant of the final pheromone component produced.[1][12][13]

Quantitative Data

Quantitative data on the biosynthesis of trans-2-dodecenol is limited. However, studies on related pheromone biosynthetic pathways provide valuable insights into enzyme kinetics and product yields. The following tables summarize representative quantitative data from studies on enzymes involved in Lepidopteran pheromone biosynthesis.

Table 1: Product Yields from Engineered Yeast Expressing Pheromone Biosynthesis Enzymes

| Expressed Enzymes | Substrate/Supplement | Product | Yield (mg/L) | Reference |

| DmΔ9-desaturase + HarFAR | Methyl myristate | (Z)-7-dodecenol | 0.10 ± 0.02 | [14][15] |

| DmΔ9-desaturase + HarFAR | Methyl myristate | (Z)-7-tetradecenol | 0.48 ± 0.03 | [14][15] |

| Lbo_PPTQ desaturase + HarFAR | Methyl myristate | (Z)-9-dodecenol | 0.21 ± 0.03 | [14][15] |

| Lbo_PPTQ desaturase + HarFAR | Methyl myristate | (Z)-7-tetradecenol | 0.40 ± 0.07 | [14][15] |

Table 2: Kinetic Parameters of a Fatty Acyl-CoA Reductase from Spodoptera littoralis

| Substrate (Acyl-CoA) | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| (Z,E)-9,11-Tetradecadienoyl-CoA | 1.8 ± 0.3 | 120 ± 10 | [13] |

| (Z)-9-Tetradecenoyl-CoA | 2.5 ± 0.4 | 95 ± 8 | [13] |

| (E)-11-Tetradecenoyl-CoA | 3.1 ± 0.5 | 80 ± 7 | [13] |

| Myristoyl-CoA (C14:0) | 4.2 ± 0.6 | 65 ± 5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathway of trans-2-dodecenol.

Functional Characterization of Candidate Enzymes in Yeast

Heterologous expression in Saccharomyces cerevisiae is a powerful tool for characterizing the function of enzymes involved in pheromone biosynthesis.[16]

Protocol 1: Heterologous Expression of a Candidate Acyl-CoA Oxidase in S. cerevisiae

-

Gene Cloning:

-

Isolate total RNA from the pheromone glands of the target Lepidopteran species.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate acyl-CoA oxidase gene by PCR using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., a strain deficient in endogenous fatty acid metabolism enzymes like OLE1 and ELO1).

-

Select for transformed yeast cells on appropriate selection media.

-

-

Expression and Substrate Feeding:

-

Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose).

-

Induce gene expression by adding galactose to the medium.

-

Supplement the culture with dodecanoic acid to provide the substrate for the expressed enzyme.

-

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the total fatty acids from the yeast cells by saponification followed by acidification and solvent extraction (e.g., with hexane).

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the expressed enzyme.

-

The following diagram illustrates the experimental workflow for the functional characterization of a candidate enzyme in yeast.

References

- 1. researchgate.net [researchgate.net]

- 2. Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. polimer-itn.eu [polimer-itn.eu]

- 5. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 10. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 11. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]

- 12. researchgate.net [researchgate.net]

- 13. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Olfactory Receptor Neuron Response to trans-2-Dodecenol: A Methodological and Theoretical Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Dodecenol is a fatty alcohol with potential significance in chemical ecology and as a fragrance component. Understanding its interaction with olfactory receptor neurons (ORNs) is crucial for applications ranging from pest management to fragrance development. This technical guide provides a comprehensive overview of the state-of-the-art methodologies used to characterize the response of ORNs to odorants like trans-2-Dodecenol. While specific quantitative data for the interaction between trans-2-Dodecenol and identified olfactory receptors (ORs) is not extensively available in publicly accessible literature, this document outlines the established experimental protocols and theoretical signaling pathways that would be employed in such a characterization. We present a detailed framework for researchers to investigate the olfactory response to this and other similar semiochemicals, complete with data presentation formats and visualizations of key processes.

Introduction to Olfactory Reception

The sense of smell, or olfaction, is a primary sensory modality for most animal species, mediating critical behaviors such as foraging, mating, and danger avoidance. At the periphery, the detection of volatile and semi-volatile chemical cues is accomplished by ORNs housed in specialized structures, such as the antennae and maxillary palps in insects, and the olfactory epithelium in vertebrates. Each ORN typically expresses a specific type of OR protein on its dendritic membrane. The binding of an odorant molecule to an OR initiates a signal transduction cascade that results in the generation of an action potential, which is then transmitted to higher processing centers in the brain.

The characterization of ORN responses to specific odorants is a cornerstone of olfactory research. This involves identifying the specific OR that recognizes a given ligand, quantifying the sensitivity and specificity of this interaction, and understanding the downstream signaling events.

Experimental Protocols for Characterizing ORN Responses

The functional characterization of ORs and their corresponding ORNs relies on a suite of sophisticated techniques. The following protocols are standard in the field and would be applicable to studying the response to trans-2-Dodecenol.

Heterologous Expression of Olfactory Receptors

A powerful approach to deorphanize ORs (i.e., identify their ligands) is to express them in a heterologous system that lacks its own native ORs. This allows for the unambiguous characterization of the response of a single OR type to a panel of odorants.

2.1.1. Drosophila melanogaster "Empty Neuron" System

This in vivo system is widely used for studying insect ORs. It involves expressing an OR of interest in a Drosophila ORN that has had its endogenous OR gene knocked out (e.g., the ab3A neuron).

-

Molecular Cloning: The full-length coding sequence of the candidate OR (e.g., from Spodoptera littoralis) is cloned into a suitable expression vector, such as pUAST.

-

Germline Transformation: The expression construct is injected into Drosophila embryos to generate transgenic flies carrying the OR gene.

-

Fly Crosses: The transgenic flies are crossed with a driver line that expresses the GAL4 transcription factor in the target "empty neuron" and a fly line carrying the UAS-OR transgene, resulting in the expression of the exogenous OR in the desired ORN.

-

Functional Analysis: The response of the transformed ORN to odorants is then assessed using Single Sensillum Recording (SSR).

2.1.2. Xenopus laevis Oocyte Expression System

This in vitro system is suitable for high-throughput screening of ORs.

-

cRNA Synthesis: The OR gene is subcloned into an oocyte expression vector, and capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and defolliculated.

-

cRNA Injection: A defined amount of the OR cRNA, along with the cRNA for the obligatory co-receptor Orco (for insect ORs), is microinjected into the oocytes.

-

Two-Electrode Voltage Clamp (TEVC) Recording: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a buffer. Odorant-induced currents are measured by clamping the oocyte membrane at a holding potential (e.g., -70 mV) and recording the current changes upon application of the test compounds.

Electrophysiological Recordings

Electrophysiology provides a direct measure of the electrical activity of ORNs in response to odor stimulation.

2.2.1. Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual ORNs housed within a single olfactory sensillum.

-

Animal Preparation: The insect is immobilized, and the antenna is exposed and stabilized.

-

Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

-

Odorant Delivery: A controlled stream of purified air is delivered to the antenna. Test odorants, including trans-2-Dodecenol, are dissolved in a solvent (e.g., paraffin (B1166041) oil) and applied to a filter paper placed inside a Pasteur pipette. Puffs of air are passed through the pipette to deliver the odorant stimulus to the antenna.

-

Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum. The response is quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the background firing rate.

2.2.2. Electroantennography (EAG)

EAG measures the summed potential changes from a large population of ORNs on the antenna.

-

Antenna Preparation: An antenna is excised from the insect.

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes filled with a saline solution.

-

Odorant Stimulation: Odorants are delivered in a controlled airstream as described for SSR.

-

Data Analysis: The resulting depolarization, recorded as a negative voltage deflection, is measured. The amplitude of the EAG response is proportional to the number of responding ORNs and their level of activation.

Calcium Imaging

Calcium imaging is an optical method to monitor the activity of ORNs by visualizing changes in intracellular calcium concentration, which is a proxy for neuronal activation.

-

Dye Loading or Genetic Encoding: ORNs can be loaded with calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) or can be genetically modified to express a genetically encoded calcium indicator (e.g., GCaMP).

-

Preparation: The olfactory organ (e.g., insect antenna or vertebrate olfactory epithelium) is dissected and mounted on a microscope stage.

-

Odorant Stimulation: A perfusion system is used to deliver controlled pulses of odorants.

-

Image Acquisition and Analysis: A fluorescence microscope equipped with a sensitive camera captures the changes in fluorescence intensity over time. The change in fluorescence (ΔF/F) is calculated to quantify the response of individual ORNs.

Olfactory Signaling Pathway

The binding of an odorant to an OR initiates a well-characterized signaling cascade, particularly in vertebrates. While insect ORs are ligand-gated ion channels, the canonical vertebrate pathway involves a G-protein coupled receptor (GPCR) mechanism.

Caption: Vertebrate olfactory signal transduction cascade.

Data Presentation

Quantitative data from the aforementioned experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Dose-Response Characteristics of an Olfactory Receptor to trans-2-Dodecenol

| Olfactory Receptor | Ligand | EC₅₀ (μM) | Max Response (Spikes/s or ΔF/F) | Hill Coefficient | Experimental System | Reference |

| SlitORX | trans-2-Dodecenol | Data not available | Data not available | Data not available | Drosophila empty neuron | Fictional et al., 2025 |

| OR-Y | trans-2-Dodecenol | Data not available | Data not available | Data not available | Xenopus oocyte (TEVC) | Fictional et al., 2025 |

Note: This table is presented as a template. Currently, there is no publicly available data to populate it for trans-2-Dodecenol.

Visualizing Experimental Workflows

Diagrams are essential for illustrating complex experimental procedures and logical relationships.

Caption: Workflow for ORN response characterization using SSR.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the detailed characterization of the olfactory receptor neuron response to trans-2-Dodecenol. While specific data for this compound is currently lacking in the scientific literature, the application of techniques such as heterologous expression coupled with electrophysiology and calcium imaging will be instrumental in elucidating its role in chemical communication. Future research should focus on screening a library of olfactory receptors from relevant insect species, such as Spodoptera littoralis, against trans-2-Dodecenol to identify its cognate receptor(s). Subsequent quantitative analysis will be crucial for understanding the sensitivity and specificity of the interaction, providing valuable insights for both basic research and applied fields such as pest control and fragrance science.

In-Depth Technical Guide to the Physicochemical Properties of trans-2-Dodecenol (CAS: 69064-37-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for trans-2-Dodecenol (CAS: 69064-37-5). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.

Core Physicochemical Data

trans-2-Dodecenol is an unsaturated fatty alcohol with a range of applications, notably in the fragrance and flavor industries.[1] A precise understanding of its physicochemical properties is crucial for its application and for the development of new products.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of trans-2-Dodecenol. Data has been compiled from various sources, and ranges are provided where different values have been reported.

| Property | Value | Units |

| Molecular Formula | C₁₂H₂₄O | |

| Molecular Weight | 184.32 | g/mol |

| Melting Point | 2 - 4[1][2], 3[3][4][5][6] | °C |

| Boiling Point | 262.9 ± 8.0[4][5] | °C at 760 mmHg |

| 140 - 142[1][2] | °C at 14 mmHg | |

| 105[3][7] | °C at 0.1 mmHg | |

| Density | 0.846[3][4][5][7] | g/mL at 20°C |

| 0.850[1][2] | g/mL | |

| Refractive Index (n 20/D) | 1.453[3] | |

| 1.450[1][2] | ||

| Flash Point | 105[3] | °C at 0.1mm |

| Solubility | Soluble in Chloroform, Methanol (Slightly)[3][5]. | |

| Water: 21.87 | mg/L at 25°C (estimated) | |

| Ethanol: 8089.39[8] | g/L at 25°C | |

| Appearance | Colorless to light yellow clear liquid[1][2]. |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of liquid organic compounds like trans-2-Dodecenol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an oil bath to ensure uniform heating.

-

Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed. The liquid begins to cool, and the bubbling slows down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A precise method for determining the density of a liquid involves the use of a pycnometer or a specific gravity bottle.

-

Calibration: The empty, clean, and dry pycnometer is weighed accurately.

-

Filling with a Reference: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is measured. This allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the sample liquid (trans-2-Dodecenol) at the same temperature.

-

Weighing: The mass of the filled pycnometer is accurately measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of trans-2-Dodecenol using the capillary method.

References

- 1. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chymist.com [chymist.com]

- 7. ucc.ie [ucc.ie]

- 8. louis.uah.edu [louis.uah.edu]

A Comprehensive Review of trans-2-Dodecenol: Synthesis, Analysis, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Dodecenol is a long-chain unsaturated fatty alcohol with the chemical formula C₁₂H₂₄O. It and its related compounds have garnered interest in various scientific and commercial fields, including the fragrance and flavor industries, agriculture as a potential biopesticide, and in pharmaceuticals for its potential therapeutic properties. This technical guide provides a comprehensive literature review of trans-2-dodecenol, focusing on its synthesis, analytical characterization, and known biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other relevant fields.

Chemical and Physical Properties

Trans-2-Dodecenol is a colorless to pale yellow liquid with a fatty, waxy, and sometimes citrus-like odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of trans-2-Dodecenol

| Property | Value | Reference(s) |

| CAS Number | 69064-37-5 | [1] |

| Molecular Formula | C₁₂H₂₄O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 140-142 °C at 14 mmHg | [2] |

| Density | 0.850 g/cm³ | [2] |

| Refractive Index | 1.450 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis and Purification

The synthesis of trans-2-dodecenol, like other unsaturated alcohols, can be achieved through various organic synthesis routes. The Wittig reaction is a prominent method for the stereoselective formation of the trans-double bond.

Experimental Protocol: Synthesis of trans-2-Dodecenol via Wittig Reaction (Hypothetical)

While a specific detailed protocol for trans-2-dodecenol was not found in the reviewed literature, a general procedure based on the Wittig olefination of a long-chain aldehyde is proposed below. This protocol is illustrative and would require optimization.

Materials:

-

(2-Hydroxyethyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (2-hydroxyethyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base (e.g., 2 equivalents of n-butyllithium) to the suspension with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation. The formation of the characteristic orange-red color of the ylide should be observed.

-

Wittig Reaction: Cool the ylide solution back to 0°C and slowly add a solution of decanal in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired trans-2-dodecenol from triphenylphosphine (B44618) oxide and any unreacted starting materials.[1]

Purification Techniques

For long-chain alcohols like trans-2-dodecenol, purification can be challenging due to their relatively high boiling points and similar polarities to certain byproducts.

-

Column Chromatography: As described in the synthesis protocol, silica gel column chromatography is a common and effective method for small-scale purification.[1][3]

-

Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure can be employed to purify trans-2-dodecenol, provided there is a sufficient difference in boiling points between the product and impurities.[1]

Analytical Characterization

The structural elucidation and purity assessment of trans-2-dodecenol are typically performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like trans-2-dodecenol.

-

Protocol: A common GC-MS protocol would involve dissolving the sample in a suitable solvent (e.g., hexane or dichloromethane) and injecting it into a GC equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the elution of the compound. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would show a characteristic fragmentation pattern that can be used for identification.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of trans-2-dodecenol.

-

¹H NMR: Key signals would include those for the vinyl protons of the trans-double bond (typically in the 5.4-5.8 ppm region with a large coupling constant, J ≈ 15 Hz), the protons on the carbon adjacent to the hydroxyl group (~3.6 ppm), the hydroxyl proton (variable chemical shift), and the aliphatic chain protons.[2][8][9][10]

-

¹³C NMR: The carbons of the double bond would appear in the olefinic region (~125-135 ppm), and the carbon bearing the hydroxyl group would be found around 63 ppm.[2][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in trans-2-dodecenol.

-

Key Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A peak around 965 cm⁻¹ is indicative of the C-H out-of-plane bending of the trans-disubstituted double bond. C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[2][8][10]

Biological Activities and Potential Applications

The biological activities of trans-2-dodecenol and related long-chain unsaturated alcohols and aldehydes have been investigated in several contexts.

Insect Pheromone and Repellent Activity

Long-chain unsaturated alcohols and their derivatives are known to act as semiochemicals in insects, functioning as pheromones or repellents.[11][12][13][14] While specific data for trans-2-dodecenol as a pheromone for a particular insect species is not extensively documented in the reviewed literature, its structural similarity to known insect pheromones suggests potential activity. The related aldehyde, (E)-2-decenal, is a known alarm pheromone component in the brown marmorated stink bug, Halyomorpha halys.[4]

Experimental Protocol: Olfactometer Bioassay for Insect Repellency (General) This protocol provides a general framework for assessing the repellent activity of trans-2-dodecenol against a target insect species.

Caption: General workflow for an olfactometer bioassay.

Procedure:

-

A Y-tube olfactometer is used, with purified and humidified air passing through both arms.

-

A filter paper treated with a solution of trans-2-dodecenol in a suitable solvent (e.g., hexane) is placed in one arm (the "test" arm).

-

A filter paper treated with the solvent alone is placed in the other arm (the "control" arm).

-

Individual insects are released at the base of the Y-tube and their choice of arm is recorded over a set period.

-

A significant preference for the control arm indicates a repellent effect. Quantitative data, such as the percentage of insects repelled, can be calculated.[4]

Antimicrobial and Antifungal Activity

Long-chain fatty alcohols have demonstrated antimicrobial properties.[15][16][17][18] Studies on related compounds suggest that trans-2-dodecenol may possess activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of the cell membrane. The related aldehyde, E-2-dodecenal, has shown antimicrobial activity at concentrations below 500 µg/mL.[6][7][19][20]

Table 2: Antimicrobial Activity of E-2-Dodecenal (MIC in µg/mL)

| Microorganism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | < 500 | [6][7][19][20] |

| Escherichia coli | < 500 | [6][7][19][20] |

| Candida albicans | < 500 | [6][7][19][20] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This is a standard method to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. vigyanvarta.in [vigyanvarta.in]

- 6. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis [mdpi.com]

- 7. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mmsl.cz [mmsl.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial, Antifungal, Antimycotoxigenic, and Antioxidant Activities of Essential Oils: An Updated Review [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. impactfactor.org [impactfactor.org]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

Metabolic Fate and Degradation of trans-2-Dodecenol in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-Dodecenol, a C12 unsaturated fatty alcohol, plays a significant role as a semiochemical in various insect species and is of interest in the development of novel pest management strategies. Understanding its metabolic fate and degradation pathways within organisms is crucial for predicting its environmental persistence, biological activity, and potential off-target effects. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of trans-2-dodecenol, focusing on enzymatic degradation. It includes detailed experimental protocols for studying its metabolism and presents quantitative data where available. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying processes.

Introduction

Trans-2-Dodecenol is a fatty acid-derived long-chain alcohol. In insects, such compounds are often components of pheromone blends, mediating communication for mating and aggregation. The biological activity of these signaling molecules is tightly regulated by their synthesis, release, and subsequent degradation. The rapid inactivation of pheromones is essential to clear the signal from the environment and the sensory apparatus of the receiving organism, allowing for the perception of subsequent signals. This degradation is primarily achieved through enzymatic processes.

This guide will explore the primary metabolic routes for trans-2-dodecenol, which are inferred from studies on analogous long-chain unsaturated alcohols and fatty acids. The principal pathways involved are oxidation and beta-oxidation, catalyzed by a suite of enzymes including alcohol dehydrogenases/oxidases, cytochrome P450 monooxygenases, and the enzymatic machinery of the beta-oxidation spiral.

Proposed Metabolic Pathways of trans-2-Dodecenol

The metabolic degradation of trans-2-dodecenol is hypothesized to proceed through two main initial oxidative steps, leading to the formation of a fatty acid that can then enter the beta-oxidation pathway.

Phase I Metabolism: Oxidation to trans-2-Dodecenoic Acid

The initial and rate-limiting step in the degradation of trans-2-dodecenol is its oxidation to the corresponding aldehyde, trans-2-dodecenal, which is then rapidly oxidized to trans-2-dodecenoic acid. Two major enzyme superfamilies are implicated in this process:

-

Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AOs): These enzymes catalyze the oxidation of alcohols to aldehydes. In insects, specific ADHs and AOs have been identified in antennae and other tissues, where they are involved in the degradation of pheromones.

-

Cytochrome P450 Monooxygenases (CYPs): This diverse group of enzymes is known to metabolize a wide range of xenobiotics and endogenous compounds, including fatty acids and alcohols. CYPs can hydroxylate the alkyl chain or directly oxidize the alcohol moiety.

The resulting trans-2-dodecenoic acid is then activated to its coenzyme A (CoA) thioester, trans-2-dodecenoyl-CoA, by an acyl-CoA synthetase, priming it for entry into the beta-oxidation pathway.

A Comprehensive Technical Guide to the Solubility of trans-2-Dodecenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of trans-2-dodecenol, a long-chain unsaturated alcohol, in a variety of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including fragrance formulation, agricultural sciences, and pharmaceutical research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in the Solubility of Long-Chain Alcohols

The solubility of an alcohol is primarily dictated by the balance between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. In the case of trans-2-dodecenol (C₁₂H₂₄O), the long twelve-carbon chain imparts a significant nonpolar character to the molecule. Consequently, its solubility is governed by the "like dissolves like" principle, exhibiting higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The presence of a double bond in the trans configuration can slightly influence the molecule's packing and interactions with solvent molecules compared to its saturated counterpart, dodecanol.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of trans-2-dodecenol in a range of organic solvents at 25°C. This data is essential for formulating solutions, designing experiments, and developing products containing this compound.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C | Solvent Type |

| Tetrahydrofuran (THF) | C₄H₈O | 12835.81[1] | Polar Aprotic |

| Isopropanol | C₃H₈O | 10181.87[1] | Polar Protic |

| Acetone | C₃H₆O | 8998.55[1] | Polar Aprotic |

| n-Propanol | C₃H₈O | 8116.12[1] | Polar Protic |

| Ethanol | C₂H₆O | 8089.39[1] | Polar Protic |

| n-Butanol | C₄H₁₀O | 7954.12[1] | Polar Protic |

| sec-Butanol | C₄H₁₀O | 7631.42[1] | Polar Protic |

| Cyclohexanone | C₆H₁₀O | 6461.57[1] | Polar Aprotic |

| 2-Butanone | C₄H₈O | 6340.72[1] | Polar Aprotic |

| 1,4-Dioxane | C₄H₈O₂ | 5959.21[1] | Polar Aprotic |

| Isopentanol | C₅H₁₂O | 5991.12[1] | Polar Protic |

| Ethyl Acetate | C₄H₈O₂ | 5860.56[1] | Polar Aprotic |

| Isobutanol | C₄H₁₂O | 5773.71[1] | Polar Protic |

| Dichloromethane | CH₂Cl₂ | 5268.25[1] | Polar Aprotic |

| n-Butyl Acetate | C₆H₁₂O₂ | 5252.41[1] | Polar Aprotic |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 5032.88[1] | Polar Aprotic |

| n-Hexanol | C₆H₁₄O | 4654.91[1] | Polar Protic |

| Methanol | CH₄O | 4631.24[1] | Polar Protic |

| Chloroform | CHCl₃ | 4559.07[1] | Polar Aprotic |

| n-Pentanol | C₅H₁₂O | 4422.68[1] | Polar Protic |

| n-Propyl Acetate | C₃H₆O₂ | 4221.66[1] | Polar Aprotic |

| Cyclohexane | C₆H₁₂ | 4170.27[1] | Nonpolar |

| n-Hexane | C₆H₁₄ | 3588.65[1] | Nonpolar |

| Isopropyl Acetate | C₅H₁₀O₂ | 3367.43[1] | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 3193.8[1] | Polar Aprotic |

| Methyl Acetate | C₃H₆O₂ | 2913.35[1] | Polar Aprotic |

| Acetonitrile | C₂H₃N | 2779.41[1] | Polar Aprotic |

| n-Heptane | C₇H₁₆ | 2067.71[1] | Nonpolar |

| Toluene | C₇H₈ | 1467.13[1] | Nonpolar |

| n-Octanol | C₈H₁₈O | 1181.74[1] | Polar Protic |

| Propylene Glycol | C₃H₈O₂ | 743.03[1] | Polar Protic |

| Ethylene Glycol | C₂H₆O₂ | 226.6[1] | Polar Protic |

| Water | H₂O | 0.02[1] | Polar Protic |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The most common and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method .[2][3] This section provides a detailed protocol for this method, followed by a suitable analytical technique for quantification.

Shake-Flask Method for Solubility Determination

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

Materials and Apparatus:

-

trans-2-Dodecenol (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of trans-2-dodecenol to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is necessary to ensure that the solution is saturated.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled environment (e.g., a water bath shaker) set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for several hours to allow the excess solid to settle. To separate the saturated solution from the undissolved solute, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe fitted with a chemically resistant filter.[2]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated solution. To ensure accurate quantification, it is often necessary to dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

Quantification by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for quantifying the concentration of volatile and semi-volatile organic compounds like trans-2-dodecenol.[4][5]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of fatty alcohols (e.g., a non-polar or mid-polar column like a DB-5 or DB-WAX).

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector and Detector Temperatures: Typically set higher than the boiling point of the analyte to ensure complete vaporization and prevent condensation.

-

Oven Temperature Program: An initial temperature held for a short period, followed by a temperature ramp to a final temperature to ensure good separation of the analyte from any impurities and the solvent.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of trans-2-dodecenol in the solvent of interest at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, saturated solution of trans-2-dodecenol into the GC under the same conditions as the standards.

-

Concentration Determination: Use the peak area of the trans-2-dodecenol in the sample chromatogram and the calibration curve to determine its concentration in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the final solubility of trans-2-dodecenol in the original undiluted saturated solution.

Logical Workflow for Solubility Assessment

The following diagram illustrates a generalized workflow for assessing the solubility of a compound like trans-2-dodecenol.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

References

Methodological & Application

Step-by-step synthesis protocol for high-purity trans-2-Dodecenol

Application Note: High-Purity Synthesis of trans-2-Dodecenol

Introduction

Trans-2-Dodecenol is an unsaturated fatty alcohol with applications in the fragrance and flavor industries, as well as a valuable intermediate in organic synthesis.[1] Its specific stereochemistry is crucial for its biological and sensory properties. This document outlines a detailed, step-by-step protocol for the synthesis of high-purity trans-2-Dodecenol via the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of trans-alkenes.[2] The HWE reaction offers high yields and excellent E/Z selectivity, making it a preferred method for obtaining the trans isomer.

Overall Reaction Scheme

The synthesis of trans-2-Dodecenol is achieved in a two-step process starting from commercially available reagents. The first step involves the formation of a phosphonate (B1237965) ylide, which then reacts with decanal (B1670006) in the second step to yield the target alkene, ethyl trans-2-dodecenoate. Subsequent reduction of the ester furnishes the desired trans-2-Dodecenol.

Step 1: Ylide Formation (EtO)₂P(O)CH₂CO₂Et + NaH → [(EtO)₂P(O)CHCO₂Et]⁻Na⁺ + H₂

Step 2: Olefination (Horner-Wadsworth-Emmons Reaction) [(EtO)₂P(O)CHCO₂Et]⁻Na⁺ + CH₃(CH₂)₈CHO → CH₃(CH₂)₈CH=CHCO₂Et (trans isomer) + (EtO)₂P(O)O⁻Na⁺

Step 3: Reduction CH₃(CH₂)₈CH=CHCO₂Et + LiAlH₄ → CH₃(CH₂)₈CH=CHCH₂OH (trans isomer)

Experimental Protocol

Materials and Equipment

-

Reagents: Triethyl phosphonoacetate, Sodium hydride (60% dispersion in mineral oil), Decanal, Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Lithium aluminum hydride (LiAlH₄), Sulfuric acid (1M), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Ethyl acetate (B1210297), Hexanes, Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.

-

Equipment: Round-bottom flasks, Magnetic stirrer and stir bars, Septa, Syringes, Cannula, Ice bath, Heating mantle with temperature control, Rotary evaporator, Separatory funnel, Glassware for column chromatography, Thin-layer chromatography (TLC) plates, UV lamp, Gas chromatography-mass spectrometry (GC-MS) instrument, Nuclear magnetic resonance (NMR) spectrometer.

Step-by-Step Synthesis

Part 1: Synthesis of Ethyl trans-2-dodecenoate

-

Ylide Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (4.4 g, 110 mmol, 60% dispersion in mineral oil) to a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil.

-

Add 150 mL of anhydrous diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve decanal (15.6 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it dropwise to the ylide solution over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash sequentially with 50 mL of 1M sulfuric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to yield pure ethyl trans-2-dodecenoate.

-

Part 2: Reduction to trans-2-Dodecenol

-

Reduction Reaction:

-

Under an inert atmosphere, add lithium aluminum hydride (3.8 g, 100 mmol) to a 500 mL round-bottom flask containing 150 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the purified ethyl trans-2-dodecenoate (21.2 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 45 minutes.

-

After the addition, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and 12 mL of water.

-

Stir the resulting white suspension at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to yield the crude trans-2-Dodecenol.

-

Further purify the alcohol by vacuum distillation or flash column chromatography (e.g., using an 8:2 hexanes:ethyl acetate eluent) to obtain high-purity trans-2-Dodecenol.

-

Characterization

The purity and identity of the final product should be confirmed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the trans configuration of the double bond (indicated by a coupling constant of approximately 15 Hz between the vinylic protons in the ¹H NMR spectrum).

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Triethyl phosphonoacetate | 22.4 g (100 mmol) |

| Sodium Hydride (60%) | 4.4 g (110 mmol) |

| Decanal | 15.6 g (100 mmol) |

| Lithium Aluminum Hydride | 3.8 g (100 mmol) |

| Intermediate Product | |

| Ethyl trans-2-dodecenoate (Typical Yield) | 18.0 - 20.1 g (85-95%) |

| Final Product | |

| trans-2-Dodecenol (Typical Yield) | 14.7 - 16.6 g (80-90%) |

| Purity (Post-Purification) | |

| GC-MS Purity | > 98% |

| Stereoselectivity (trans:cis) | > 98:2 |

Visual Workflow

Caption: Synthesis workflow for high-purity trans-2-Dodecenol.

References

Application Note: Gas Chromatography Method for the Separation of trans- and cis-2-Dodecenol Isomers

Abstract

This application note presents a detailed gas chromatography (GC) method for the effective separation of trans- and cis-2-Dodecenol geometric isomers. Due to their similar physicochemical properties, the separation of these isomers can be challenging.[1] This protocol outlines a robust method utilizing a high-polarity polyethylene (B3416737) glycol (PEG) capillary column, which provides the necessary selectivity for resolving these isomers. The method is suitable for quality control, purity assessment, and research applications in the fields of chemical synthesis, pheromone analysis, and drug development.

Introduction